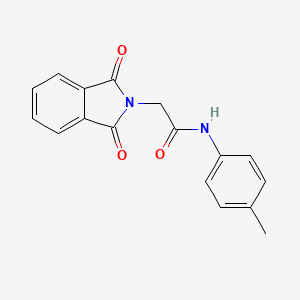![molecular formula C14H9N7O2 B11036671 N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide](/img/structure/B11036671.png)
N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide is a chemical compound with the molecular formula C23H21N7O3 Its structure features a pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine core linked to a nicotinamide moiety
Preparation Methods
Synthetic Routes:: The synthetic routes for N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide involve the condensation of appropriate precursors. While specific details may vary, a common approach includes the reaction of a pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine derivative with nicotinic acid or its derivatives.
Reaction Conditions:: Reaction conditions typically involve suitable solvents, catalysts, and temperature control. The choice of reagents and conditions depends on the desired regioselectivity and yield.
Industrial Production:: Industrial-scale production methods may employ continuous flow processes or batch reactions. Optimization of yield, purity, and scalability are critical considerations.
Chemical Reactions Analysis
N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide can undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine ring can be replaced.
Common Reagents: Reagents like hydrogen peroxide, hydrazine, and metal catalysts are relevant.
Major Products: These reactions yield derivatives with altered properties.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore derivatives as potential drug candidates.
Organic Synthesis: The compound serves as a building block for complex molecules.
Biological Activity: Investigating its effects on cellular processes.
Drug Discovery: Targeting specific pathways using derivatives.
Materials Science: Applications in organic electronics, sensors, and coatings.
Mechanism of Action
The precise mechanism by which N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.
Comparison with Similar Compounds
While N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide is unique due to its fused pyrazolo-triazine-nicotinamide structure, similar compounds include other pyrazolo-triazines and nicotinamide derivatives.
Properties
Molecular Formula |
C14H9N7O2 |
|---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
N-(10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H9N7O2/c22-13(9-2-1-5-15-8-9)19-20-7-4-10-12(14(20)23)18-17-11-3-6-16-21(10)11/h1-8H,(H,19,22) |
InChI Key |
BEDCEPZABKKLSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN2C=CC3=C(C2=O)N=NC4=CC=NN34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11036601.png)
![1-{3-[4-(4-Acetylphenyl)piperazino]-3-oxopropyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11036609.png)
![(1Z)-1-{[(2,4-difluorophenyl)amino]methylidene}-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036615.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11036621.png)
![3-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036623.png)
![N-(3-chloro-4-fluorophenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11036625.png)
![(1E)-1-[(4-ethoxyphenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036629.png)
![6',6',8'-Trimethyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cycloheptan]-2'-one](/img/structure/B11036641.png)
![2-[(2,4-dichlorophenyl)amino]-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one](/img/structure/B11036647.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11036653.png)
![(5E)-3-(3,4-dichlorophenyl)-5-[(3,4-diethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11036655.png)


![2-methoxy-4,6,6-trimethyl-6H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline](/img/structure/B11036679.png)
